N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide
Description
N-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide (N-BQC) is a novel compound with a wide range of potential applications in scientific research. N-BQC has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous studies in recent years.
Scientific Research Applications
Neuroprotection and Ischemia
Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been investigated for their neuroprotective properties, particularly in cerebral ischemia. NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrates protection against global ischemia, showcasing the therapeutic potential of quinoxaline derivatives in neurodegenerative diseases and stroke recovery (Sheardown et al., 1990).
Organic Synthesis and Catalysis
Quinoxaline derivatives have been utilized in organic synthesis, showcasing their versatility in chemical reactions. For example, copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones with benzylsulfonyl hydrazides has been demonstrated, allowing for the synthesis of structurally diverse 3-benzylquinoxalin-2(1H)-ones (Xie et al., 2022). This highlights the role of quinoxaline derivatives in facilitating the development of novel organic compounds through efficient catalytic processes.
Drug Development and Biological Applications
Quinoxaline derivatives are prominent in drug development due to their significant biological activities. The quinoxalinone scaffold, in particular, has been identified as a privileged platform in drug development, with various bioactive quinoxalinone-based derivatives entering clinical trials. This underscores the synthetic versatility and pharmaceutical relevance of quinoxaline derivatives, spanning antimicrobial activities to chronic and metabolic disease treatments (Shi et al., 2017).
Antimicrobial Activity
Quinoxaline derivatives also exhibit antimicrobial properties. Studies on quinoxaline 1,4-dioxide and its derivatives have shown significant antimicrobial activity against bacterial and yeast strains, suggesting potential as new drugs for antimicrobial chemotherapy. This area of research is critical for developing new therapeutic agents in response to the increasing antibiotic resistance challenge (Vieira et al., 2014).
properties
IUPAC Name |
N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBKRYKSICTGHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC#N)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327602 | |
Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide | |
CAS RN |
478064-19-6 | |
Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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